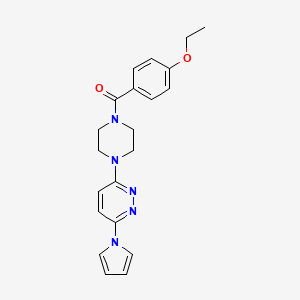

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

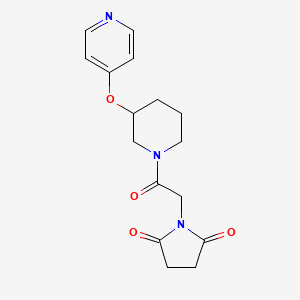

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Medicinal Applications

Analgesic and Anti-inflammatory Properties : A study by Gökçe et al. (2005) focused on the synthesis of new Mannich bases of arylpyridazinones, including derivatives similar to the mentioned compound, which exhibited significant analgesic and anti-inflammatory activities. These compounds were evaluated for their pain-relieving and anti-inflammatory effects in various models and showed promising results comparable to standard drugs like acetylsalicylic acid and indometacin, without inducing gastric ulcers, indicating their potential as safer therapeutic agents (Gökçe et al., 2005).

Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those structurally related to the given compound, to assess their antimicrobial properties. These compounds showed variable and modest activity against bacterial and fungal strains, suggesting the potential for further optimization and development as antimicrobial agents (Patel et al., 2011).

Novel Synthetic Approaches

Innovative Synthesis Techniques : Koza et al. (2013) reported the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from precursors with structural similarities to the compound . These methods offer new pathways for synthesizing complex molecules with potential biological activities, highlighting the chemical versatility and applicability of such compounds in drug development (Koza et al., 2013).

Mechanism of Action

Target of Action

Compounds with a piperazine moiety often interact with various receptors in the central nervous system, including dopamine and serotonin receptors . The pyridazine ring might also interact with various enzymes or receptors, contributing to the compound’s biological activity.

Mode of Action

The compound might bind to its target receptor or enzyme, causing a conformational change that alters the target’s activity. The ethoxyphenyl and pyrrol groups could be involved in this binding through various intermolecular forces .

Biochemical Pathways

The compound’s interaction with its targets could affect various biochemical pathways, depending on the specific targets involved. This could lead to changes in cellular signaling, gene expression, or metabolic processes .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The presence of the ethoxy group might enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

The cellular and molecular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in cell behavior to the induction or inhibition of apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, efficacy, and mode of action .

properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-2-28-18-7-5-17(6-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-4-12-24/h3-12H,2,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIKZQLHCDIAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(3,5-difluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2681201.png)

amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)

![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)